6-Chloro-8-methylimidazo[1,2-b]pyridazine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-chloro-8-methylimidazo[1,2-b]pyridazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-4-2-6(9)11-12-3-5(8(13)14)10-7(4)12/h2-3H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGAHKHPJDLTRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN2C1=NC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80315689 | |
| Record name | 6-Chloro-8-methylimidazo[1,2-b]pyridazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80315689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64068-13-9 | |
| Record name | NSC296234 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296234 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-8-methylimidazo[1,2-b]pyridazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80315689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methylimidazo[1,2-b]pyridazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-nitropyridine with methylamine, followed by cyclization with formic acid. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-methylimidazo[1,2-b]pyridazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
6-Chloro-8-methylimidazo[1,2-b]pyridazine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Chloro-8-methylimidazo[1,2-b]pyridazine-2-carboxylic acid involves its interaction with specific molecular targets. The chlorine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Scaffold and Substituent Positioning
The imidazo[1,2-b]pyridazine core is shared among analogs, but substituent positions critically modulate properties:
Thermal and Physicochemical Properties
- Thermal Stability: Thieno[3,2-b]thiophene derivatives () demonstrate that electron-withdrawing groups (e.g., Cl, COOH) improve thermal stability (decomposition >250°C) . This trend likely extends to imidazo[1,2-b]pyridazines.
- Solubility : The carboxylic acid group increases aqueous solubility compared to esters or amides. However, the 8-methyl group may reduce solubility due to hydrophobic effects.
Biological Activity
6-Chloro-8-methylimidazo[1,2-b]pyridazine-2-carboxylic acid (CAS No. 64068-13-9) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and mechanisms of action based on diverse research findings.
- Molecular Formula : C8H6ClN3O2
- Molecular Weight : 211.605 g/mol
- CAS Number : 64068-13-9
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of this compound against various bacterial strains. Notably, its effects on Pseudomonas aeruginosa PAO1 were examined in a study that assessed both planktonic growth and biofilm formation. The compound demonstrated significant anti-biofilm activity, comparable to established antibiotics like ciprofloxacin. It also inhibited virulence factors such as pyoverdine production, suggesting a reduction in bacterial pathogenicity .
Cytotoxicity
In terms of cytotoxic effects, the compound was evaluated on normal CHO-K1 cells (Chinese Hamster Ovary cells). The results indicated that this compound exhibited no significant cytotoxicity at effective concentrations, making it a promising candidate for further development in therapeutic applications .
The mechanisms underlying the biological activity of this compound involve molecular interactions with bacterial targets. Molecular docking studies have suggested that the compound binds effectively with key proteins in Pseudomonas aeruginosa, disrupting essential functions and leading to reduced viability and biofilm formation. Fluorescence spectroscopy further supported these findings by demonstrating binding interactions with human serum albumin, indicating potential for therapeutic use in humans .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| MDPI Study (2024) | Demonstrated significant inhibition of biofilm formation in Pseudomonas aeruginosa; comparable efficacy to ciprofloxacin; no cytotoxicity on CHO-K1 cells. |
| University Research (2023) | Explored multicomponent reactions involving pyridazine derivatives; identified potential pathways for drug design targeting bacterial infections. |
| ACS Publications (2020) | Investigated synthetic pathways for related compounds; laid groundwork for understanding structure-activity relationships in imidazo derivatives. |
Q & A
Basic Research Questions
Q. How can synthesis conditions for 6-Chloro-8-methylimidazo[1,2-b]pyridazine-2-carboxylic acid be optimized to improve yield and purity?
- Methodological Approach :
- Solvent Selection : Polar aprotic solvents like DMF or DMSO are preferred for cyclization reactions due to their ability to stabilize intermediates.
- Temperature Control : Reactions typically proceed at 80–100°C to balance reaction rate and byproduct formation .
- Green Chemistry : Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) and improves energy efficiency .
- Purification : Use recrystallization with ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) to isolate the compound .
Q. What spectroscopic methods are most reliable for characterizing this compound?
- Key Techniques :
- NMR : H and C NMR confirm the imidazo-pyridazine scaffold and substituents (e.g., δ 8.2–8.5 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: 197.58 g/mol) and fragmentation patterns .
- FT-IR : Carboxylic acid C=O stretch (~1700 cm) and N-H bending (~1550 cm) confirm functional groups .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Experimental Design :
- Buffer Systems : Test stability in phosphate (pH 2–8) and carbonate (pH 9–11) buffers at 25°C.
- HPLC Monitoring : Degradation products (e.g., decarboxylated derivatives) are quantified over 24 hours.
- Findings : Stability decreases above pH 7 due to deprotonation of the carboxylic acid group, leading to hydrolysis .
Q. What solvents are optimal for enhancing the solubility of this compound in biological assays?
- Strategies :
- Polar Solvents : DMSO (≥50 mg/mL) is preferred for stock solutions.
- Co-Solvents : Ethanol (10–20% v/v) improves solubility in aqueous buffers without denaturing proteins.
- Surfactants : Polysorbate-80 (0.1% w/v) aids in dispersion for in vitro cellular studies .
Advanced Research Questions
Q. What mechanistic distinctions exist between nucleophilic substitution and palladium-catalyzed coupling reactions involving the chloro substituent?
- Analysis :
- Substitution Reactions : Use NaSPh or NaN in DMF at 100°C to replace Cl with thiol or azide groups; SNAr mechanism dominates .
- Coupling Reactions : Suzuki-Miyaura reactions with aryl boronic acids require Pd(PPh)/KCO in THF/HO (3:1) at 80°C, forming biaryl derivatives .
- Key Factor : Electron-withdrawing carboxylic acid group activates the chloro substituent for both pathways but favors coupling in π-conjugated systems .
Q. How do structural modifications (e.g., methyl vs. cyclopropyl substituents) impact bioactivity in imidazo-pyridazine analogs?
- SAR Study Design :
- Library Synthesis : Prepare derivatives with varied substituents (e.g., 2-cyclopropyl vs. 8-methyl) via parallel synthesis .
- Assays : Test kinase inhibition (IC) and cellular permeability (Caco-2 model).
- Findings : Methyl groups enhance metabolic stability, while cyclopropyl substituents improve target binding (e.g., ATPase inhibition) by reducing steric hindrance .
Q. What computational strategies predict reactivity and regioselectivity in derivative synthesis?
- Methodology :
- DFT Calculations : Optimize transition states (B3LYP/6-31G*) to identify favorable reaction pathways (e.g., C3 vs. C6 functionalization) .
- Machine Learning : Train models on existing reaction databases to predict yields under varying conditions (solvent, catalyst) .
- Validation : Cross-check computational predictions with experimental HPLC-MS data .
Q. How can contradictory data on reaction yields from different studies be systematically resolved?
- Critical Evaluation Framework :
- Parameter Comparison : Tabulate solvent, temperature, catalyst loading, and purity of starting materials across studies .
- Replication : Reproduce reactions using standardized protocols (e.g., anhydrous DMF, inert atmosphere).
- Statistical Analysis : Apply ANOVA to identify significant variables (e.g., temperature contributes 60% variance in yield) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
